molecular formula C15H7Cl3O4S B6544633 6-chloro-3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one CAS No. 1019178-79-0

6-chloro-3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B6544633
CAS No.: 1019178-79-0
M. Wt: 389.6 g/mol
InChI Key: YJKMGPOQANFULU-UHFFFAOYSA-N
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Description

6-Chloro-3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one is a halogenated coumarin derivative featuring a sulfonyl group substituted with two chlorine atoms at the 3,4-positions of the benzene ring. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The structural uniqueness of this compound lies in its 3,4-dichlorobenzenesulfonyl moiety, which distinguishes it from other coumarin derivatives.

Properties

IUPAC Name

6-chloro-3-(3,4-dichlorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3O4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-11(17)12(18)7-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKMGPOQANFULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Chlorination: The chromen-2-one core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.

    Sulfonylation: The final step involves the sulfonylation of the 3-position with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H10Cl2O4S
Molecular Weight: 353.21 g/mol
IUPAC Name: 6-chloro-3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one

The compound features a chromene backbone with a sulfonyl group attached to a dichlorobenzenesulfonyl moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focusing on analogs of 2H-chromenes found that certain derivatives could inhibit the hypoxia-inducible factor (HIF-1) pathway, which is often overactive in tumors . The inhibition of HIF-1 transcriptional activity has been linked to reduced tumor growth in various cancer models, including glioblastoma and pancreatic cancer.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the chromene core and the sulfonamide group can enhance the compound's efficacy and selectivity against cancer cells. For instance, the introduction of different substituents on the benzene ring has been shown to affect the inhibitory potency against HIF-1 transcriptional activation .

In Vivo Studies

In vivo studies have demonstrated that certain derivatives of this compound can significantly inhibit tumor growth in animal models. For example, a specific analog demonstrated potent anti-cancer effects in models of glioblastoma and uveal melanoma . The need for optimized formulations was highlighted due to issues with water solubility affecting bioavailability.

Pharmacological Insights

Pharmacological investigations have shown that this compound class can modulate various signaling pathways involved in cancer progression. The presence of the sulfonamide group is particularly important for enhancing solubility and biological activity, making it a valuable target for further drug development .

Summary of Applications

Application AreaDescription
Anticancer TherapyPotential use as an HIF-1 inhibitor in various cancers
Structure OptimizationModifications to improve pharmacological properties
Research ToolUsed in studies to understand tumor biology and therapeutic resistance

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

6-Chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one

  • Structure : Features a single chlorine atom on the benzenesulfonyl group (4-chloro substitution).
  • Activity: Sulfonyl groups are known to enhance solubility and target engagement in enzyme inhibition.

6-Chloro-3-((3,4-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one

  • Structure : Methoxy groups at 3,4-positions instead of chlorine.
  • Impact : Methoxy groups increase electron density, possibly altering redox properties or interactions with hydrophobic pockets in proteins.

Key Difference: The 3,4-dichlorobenzenesulfonyl group in the target compound may offer superior lipophilicity and stronger electrophilic character compared to methoxy or mono-chloro analogs, enhancing its bioactivity .

Heterocyclic-Substituted Coumarins

6-Chloro-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

  • Structure : Incorporates a 1,3,4-oxadiazole ring linked to pyridine.
  • Activity : Designed as a riboswitch inhibitor for Plasmodium falciparum with strong binding energy (-9.2 kcal/mol).
  • Advantage : Heterocyclic moieties improve target specificity, reducing off-target effects.

6-Chloro-3-(2-(2-ethylpyridin-4-yl)thiazol-4-yl)-2H-chromen-2-one

  • Structure : Contains a thiazole ring substituted with ethylpyridine.
  • Synthesis : Yield of 85%, m.p. 174–176°C, with IR and NMR data confirming stability.
  • Application: Potential use in drug development due to structural rigidity and hydrogen-bonding capabilities.

Comparison : Heterocyclic substituents (oxadiazole, thiazole) confer distinct electronic and steric profiles compared to sulfonyl groups, influencing solubility and metabolic stability .

Halogenated/Acylated Coumarins

3-(2-Bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4)

  • Structure : Bromoacetyl group at position 3.
  • Activity : Exhibited 80% growth inhibition against Staphylococcus aureus at 50 µg/mL.
  • Mechanism : Electrophilic bromine atoms may alkylate microbial enzymes.

6-Chloro-3-(trifluoromethyl)-2H-chromen-2-one

  • Structure : Trifluoromethyl group enhances electronegativity.
  • Synthesis : 40% yield via Pd-catalyzed coupling, suggesting challenges in scalability.

Contrast : The trifluoromethyl group offers metabolic resistance, while bromoacetyl derivatives may exhibit higher reactivity .

Antifungal and Antimicrobial Profiles

  • Indole-Substituted Analog : 6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one showed potent activity against Candida albicans (MIC = 8 µg/mL) .
  • Sulfonyl Derivatives : While specific data for the target compound are absent, related sulfonyl coumarins demonstrate enhanced membrane permeability due to sulfonyl polarity .

Enzyme Inhibition and Binding Studies

  • Riboswitch Inhibition : The oxadiazole-pyridine derivative achieved a binding energy of -9.2 kcal/mol, suggesting that the target compound’s dichlorosulfonyl group could similarly disrupt RNA-protein interactions.

Physical Data Comparison

Compound Yield (%) m.p. (°C) Key Functional Groups
Target Compound* N/A N/A 3,4-Dichlorobenzenesulfonyl
6-Chloro-3-(thiazol-4-yl) derivative 85 174–176 Thiazole, ethylpyridine
3-(3,4-Dimethoxyphenyl) coumarin 55 127–129 Dimethoxyphenyl
6-Chloro-3-(trifluoromethyl) 40 N/A Trifluoromethyl

*Data inferred from analogs due to lack of direct evidence.

Biological Activity

Overview

6-Chloro-3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one, with the molecular formula C₁₅H₇Cl₃O₄S and CAS number 1019178-79-0, is a synthetic organic compound characterized by a chromenone core substituted with a chloro group and a 3,4-dichlorobenzenesulfonyl moiety. This unique structural arrangement contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound features a complex structure that can be represented as follows:

Chemical Structure C15H7Cl3O4S\text{Chemical Structure }C_{15}H_{7}Cl_{3}O_{4}S

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Chromen-2-one Core : A condensation reaction between salicylaldehyde and a β-ketoester under acidic or basic conditions.
  • Chlorination : Introduction of the chloro substituent at the 6-position using chlorinating agents like thionyl chloride.
  • Sulfonylation : The final step involves sulfonylation at the 3-position with 3,4-dichlorobenzenesulfonyl chloride in the presence of bases such as pyridine.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate good to moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anticancer Properties : The compound is under investigation for its potential to inhibit cancer cell proliferation by interfering with specific metabolic pathways and cellular processes. Its mechanism may involve enzyme inhibition and receptor modulation, leading to disrupted DNA replication and protein synthesis .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
  • Receptor Interaction : It can modulate the activity of cellular receptors, influencing signal transduction pathways.
  • Disruption of Cellular Processes : By interfering with DNA replication and protein synthesis, it may induce apoptosis in cancer cells.

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial properties of structurally similar compounds derived from chromenone frameworks. The results indicated significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa, suggesting that modifications at the sulfonyl position could enhance activity .
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate high potential for interaction with enzymes involved in cancer metabolism, supporting its role as a candidate for further drug development .

Comparative Analysis

The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeNotable Biological Activity
3,4-Dimethoxy-N-(2H-chromene)Similar chromenone coreStrong inhibition of HIF activity
N-(heteroaryl)-sulfonamideContains sulfonamide groupKnown for S100 protein inhibition
6-bromo-4-oxo-pyridazin derivativesDifferent heterocyclic coreAntimicrobial properties

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